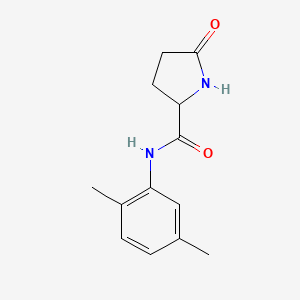![molecular formula C16H17N3O2 B12620755 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one CAS No. 921612-06-8](/img/structure/B12620755.png)
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is being conducted on its potential use as a therapeutic agent due to its biological activity.
Industry: It is used in the development of sensors and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar structural properties.
(E)-2-[[(4-Hydroxyphenyl)imino]methyl]phenol: Known for its electrochemical and sensing properties.
Uniqueness
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one is unique due to its specific structural configuration and the presence of both hydroxypropyl and phenylhydrazinylidene groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
921612-06-8 |
|---|---|
Molekularformel |
C16H17N3O2 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
2-(2-hydroxypropyliminomethyl)-4-phenyldiazenylphenol |
InChI |
InChI=1S/C16H17N3O2/c1-12(20)10-17-11-13-9-15(7-8-16(13)21)19-18-14-5-3-2-4-6-14/h2-9,11-12,20-21H,10H2,1H3 |
InChI-Schlüssel |
WHJOBWZEVBODLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=CC1=C(C=CC(=C1)N=NC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12620676.png)
![N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12620679.png)
![2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine](/img/structure/B12620684.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12620699.png)
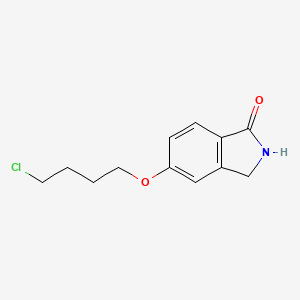
![3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12620714.png)
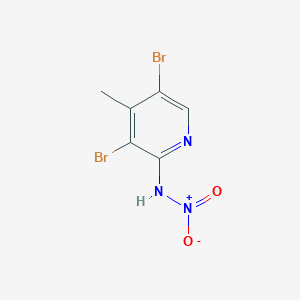

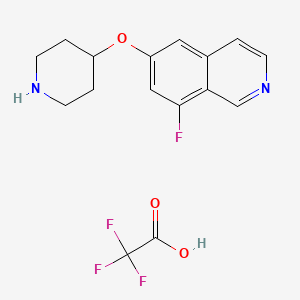
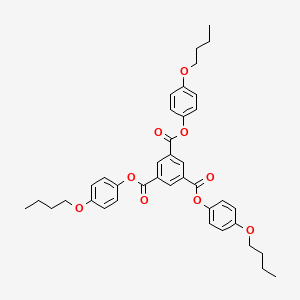
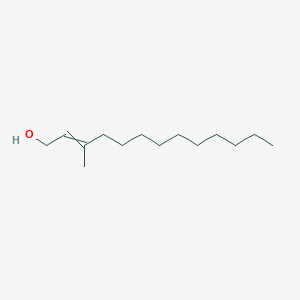
![(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12620759.png)
![4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620760.png)
